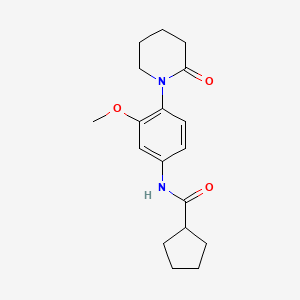
N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)cyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)cyclopentanecarboxamide is not directly described in the provided papers. However, the papers do discuss related compounds and their properties, which can provide insights into the analysis of similar amide compounds. For instance, the first paper discusses a series of carboxamides with anti-inflammatory activity, indicating that such compounds can have significant biological effects . The second paper examines the molecular structure of a benzamide derivative, which shares some structural features with the compound .
Synthesis Analysis
The synthesis of related compounds involves the reaction of appropriate esters with amines to produce a family of carboxamides . Although the exact synthesis of this compound is not detailed, similar synthetic routes could potentially be applied, with adjustments for the specific functional groups and core structure of the target compound.
Molecular Structure Analysis
The molecular structure of benzamide derivatives can be analyzed using X-ray diffraction, IR spectroscopy, and quantum chemical computation . These methods provide information on the crystal system, lattice constants, and molecular geometry. For the compound of interest, similar analytical techniques could be employed to determine its precise molecular structure and confirm theoretical predictions.
Chemical Reactions Analysis
The first paper does not provide specific details on the chemical reactions of the compounds studied, but it does mention that the compounds are dual inhibitors of cyclooxygenase and 5-lipoxygenase, which are involved in arachidonic acid metabolism . This suggests that the compound may also participate in similar biochemical pathways, potentially leading to anti-inflammatory effects.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as HOMO and LUMO energies and thermodynamic properties, can be calculated using density functional theory (DFT) . These properties are crucial for understanding the reactivity and stability of the compound. The molecular electrostatic potential (MEP) surface map and potential energy surface (PES) scan can also be investigated to estimate the chemical reactivity of the molecule. Antioxidant properties can be determined using assays like the DPPH free radical scavenging test . Applying these methods to this compound would provide a comprehensive analysis of its physical and chemical properties.
Aplicaciones Científicas De Investigación
Pharmacological Selectivity and Efficacy
- Research has identified substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors. One analogue demonstrated complete tumor stasis in a Met-dependent human gastric carcinoma model following oral administration, highlighting the compound's potential in cancer therapy due to its favorable pharmacokinetic and preclinical safety profiles (Schroeder et al., 2009).
Multidrug Resistance Reversal
- N-(4-[2-(1,2,3,4-tetrahydro-6,7-dimethoxy-2-isoquinolinyl)ethyl]-phenyl)-9,10-dihydro-5-methoxy-9-oxo-4-acridine carboxamide (GF120918) has been shown to fully reverse multidrug resistance at low micromolar concentrations, indicating its potential as a therapeutic adjunct to enhance the efficacy of chemotherapeutic agents against resistant cancer cells (Hyafil et al., 1993).
Antithrombotic Efficacy
- Apixaban, a direct inhibitor of activated factor X (FXa), demonstrates high selectivity over other human coagulation proteases and has been shown to inhibit free and clot-bound FXa activity in vitro. Its pre-clinical studies in animal models have demonstrated dose-dependent antithrombotic efficacy, suggesting its potential for the prevention and treatment of thromboembolic diseases (Wong et al., 2011).
Efflux Transporter Impact on Drug Disposition
- Studies investigating the transport characteristics of apixaban have highlighted the role of efflux transporters in drug distribution and disposition. Apixaban is a substrate for P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP), influencing its penetration into the brain and its excretion, which can inform the development of strategies to overcome transporter-mediated drug resistance (Zhang et al., 2013).
Mecanismo De Acción
Target of Action
The primary target of N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]cyclopentanecarboxamide, also known as Apixaban, is activated factor X (FXa) . FXa plays a crucial role in the coagulation cascade, which is a series of reactions that ultimately leads to the formation of a blood clot .
Mode of Action
Apixaban acts as a direct inhibitor of FXa . It binds to FXa with an inhibitory constant of 0.08 nM, demonstrating over 30,000-fold selectivity for FXa over other human coagulation proteases . This interaction results in a rapid onset of inhibition of FXa, affecting both free and prothrombinase- and clot-bound FXa activity .
Biochemical Pathways
By inhibiting FXa, Apixaban disrupts the coagulation cascade, reducing thrombin generation . Although it has no direct effects on platelet aggregation, it indirectly inhibits this process by reducing thrombin generation . This action can prevent the formation of blood clots, making Apixaban useful in the prevention and treatment of various thromboembolic diseases .
Pharmacokinetics
Apixaban exhibits good bioavailability, low clearance, and a small volume of distribution in animals and humans . Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of Ο-demethyl apixaban (O-demethyl apixaban sulfate) has been identified as the major circulating metabolite of apixaban in humans, but it is inactive against human FXa .
Result of Action
The molecular and cellular effects of Apixaban’s action primarily involve the reduction of thrombin generation and, consequently, the inhibition of platelet aggregation . This results in a decreased likelihood of blood clot formation, which can help prevent thromboembolic events .
Action Environment
The action, efficacy, and stability of Apixaban can be influenced by various environmental factors. For instance, its antithrombotic potency can vary across different species, as it has been found to inhibit FXa from rabbits, rats, and dogs . Additionally, its pharmacokinetic properties, such as bioavailability and clearance, can be affected by factors like renal function and potential drug-drug interactions .
Análisis Bioquímico
Biochemical Properties
The biochemical properties of N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]cyclopentanecarboxamide are not fully understood yet. Similar compounds have been found to interact with various enzymes and proteins, influencing biochemical reactions
Cellular Effects
The cellular effects of N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]cyclopentanecarboxamide are currently under investigation. Preliminary studies suggest that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]cyclopentanecarboxamide is not yet fully understood. It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
The metabolic pathways that N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]cyclopentanecarboxamide is involved in are not yet known. Future studies could reveal the enzymes or cofactors it interacts with, as well as any effects on metabolic flux or metabolite levels .
Propiedades
IUPAC Name |
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-23-16-12-14(19-18(22)13-6-2-3-7-13)9-10-15(16)20-11-5-4-8-17(20)21/h9-10,12-13H,2-8,11H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWYCHAWRACEYMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)C2CCCC2)N3CCCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

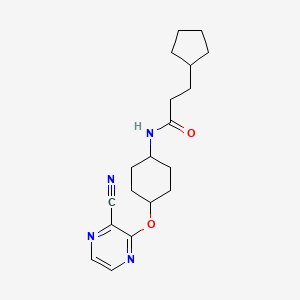
![5-Azaspiro[3.5]nonan-2-amine;dihydrochloride](/img/structure/B3008837.png)
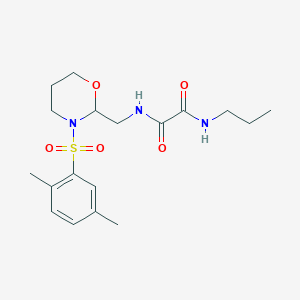
![Tert-butyl 5-(4-bromophenyl)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B3008841.png)
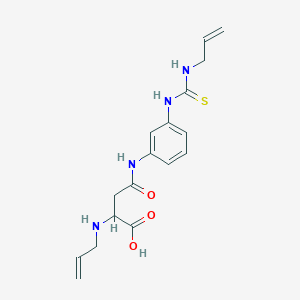
![2,4-dichloro-N-[5-cyano-2-(methylsulfanyl)phenyl]benzenecarboxamide](/img/structure/B3008843.png)




![N-{2-[1-acetyl-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B3008851.png)

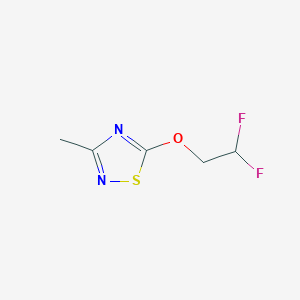
![2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B3008856.png)